Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of both furan and benzofuran rings in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate involves multiple steps, starting with the preparation of the nitrofuran and benzofuran intermediates. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to esterification and condensation reactions to form the desired compound . Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include nitric acid, acetic anhydride, and reducing agents like hydrogen gas or metal hydrides.
Scientific Research Applications
Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate involves its interaction with various molecular targets and pathways. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, leading to cell death. The benzofuran ring enhances the compound’s ability to bind to specific enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but the compound’s dual-ring structure is believed to play a crucial role in its biological effects .
Comparison with Similar Compounds
Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate can be compared with other nitrofuran and benzofuran derivatives:
Ethyl 5-nitrofuran-2-carboxylate: Similar in structure but lacks the benzofuran ring, resulting in different biological activities.
Benzofuro[3,2-b]indole: Contains a benzofuran ring but differs in its overall structure and biological properties.
Methyl 5-nitrofuran-2-carboxylate: Another nitrofuran derivative with distinct chemical and biological characteristics. The uniqueness of this compound lies in its dual-ring structure, which imparts a combination of properties from both nitrofuran and benzofuran classes, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 3-[(5-nitrofuran-2-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7/c1-2-23-16(20)14-13(9-5-3-4-6-10(9)25-14)17-15(19)11-7-8-12(24-11)18(21)22/h3-8H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFCJAPWEOMFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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